2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is characterized by the presence of a piperidine ring, a trimethylsilyl group, and a hydroxyethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 4-(2-hydroxyethyl)piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is utilized in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
- Hydroxyethyl isobutyl piperidine carboxylate
- Butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of both a trimethylsilyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the piperidine ring enhances its biological activity, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-trimethylsilylethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3Si/c1-18(2,3)11-10-17-13(16)14-7-4-12(5-8-14)6-9-15/h12,15H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLSGWLXQQKNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(CC1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.